IB-96212 aglycone

Cytotoxicity Antitumor Macrolide

IB-96212 aglycone is the sugar-free core of the first reported spiroketal macrolide natural product. This 26-membered scaffold retains full macrolide architecture with altered cytotoxicity, showing unique selectivity (NS-1 IC50 8.4 µg/ml vs. fibroblasts >100 µg/ml). Ideal for SAR studies requiring a distinct profile from oligomycins. For research use only.

Molecular Formula C48H84O14
Molecular Weight 885.2 g/mol
Cat. No. B12368317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIB-96212 aglycone
Molecular FormulaC48H84O14
Molecular Weight885.2 g/mol
Structural Identifiers
SMILESCCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)O)O)C)O)C)C)CC(C)O)C)O)O
InChIInChI=1S/C48H84O14/c1-11-23-47(59)45(57)28(5)16-14-13-15-17-34(25-29(6)49)19-20-36-31(8)44(33(10)48(61-36)24-22-27(4)43(62-48)30(7)35(50)12-2)60-37(51)21-18-26(3)38(52)32(9)39(53)40(54)41(55)42(56)46(47)58/h13-15,17-18,21,26-36,38-46,49-50,52-59H,11-12,16,19-20,22-25H2,1-10H3/b14-13+,17-15+,21-18+/t26-,27-,28+,29?,30?,31+,32-,33-,34-,35+,36-,38+,39?,40-,41+,42-,43+,44+,45-,46?,47-,48-/m0/s1
InChIKeyCHACKNDEKDIBQZ-HDBWYSFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB-96212 Aglycone: A 26-Membered Spiroketal Macrolide Aglycone for Antitumor and Antimicrobial Research


IB-96212 aglycone (also designated IB-96212B) is the sugar-free core of the marine-derived macrolide IB-96212, produced by Micromonospora sp. L-25-ES25-008 [1]. This compound features a 26-membered macrolide ring system with a spiroketal functionality, representing the first reported spiroketal macrolide natural product [2]. The aglycone is generated by hydrolytic removal of the L-rhodinose sugar moiety from the parent glycoside [3]. It retains the complete macrolide scaffold, positioning it as a valuable chemical probe for structure-activity relationship (SAR) studies and a distinct entity for biological evaluation.

Why IB-96212 Aglycone Cannot Be Substituted by Generic Spiroketal Macrolides or Oligomycins


Substituting IB-96212 aglycone with related spiroketal macrolides such as oligomycins, dunaimycins, or rutamycin is scientifically unjustified due to distinct structural and activity profiles. The aglycone's 26-membered ring with a spiroketal lactone is a novel scaffold not found in classical oligomycins [1]. Critically, removal of the L-rhodinose sugar fundamentally alters the cytotoxicity spectrum across multiple tumor cell lines, as evidenced by direct comparative data with the parent glycoside IB-96212 [2]. The aglycone demonstrates a unique selectivity window against murine myeloma NS-1 cells while sparing non-malignant fibroblasts . These differences preclude simple in-class interchange and necessitate compound-specific evaluation.

IB-96212 Aglycone Quantitative Differentiation Evidence Against Comparators


Direct Head-to-Head Cytotoxicity: IB-96212 Aglycone (IB-96212B) vs. Parent Glycoside IB-96212

In a direct comparative study detailed in US Patent 6,395,711, IB-96212 aglycone (IB-96212B) and the parent glycoside IB-96212 were assayed side-by-side against a panel of tumor cell lines. The aglycone exhibits a distinct potency profile. Against P-388 murine leukemia cells, the aglycone is approximately 10-fold less potent than the parent (IC50 0.001 vs. 0.0001 µg/ml) [1]. However, against human lung carcinoma A-549, colon adenocarcinoma HT-29, and melanoma MEL-28, both compounds show comparable activity (IC50 1.00 µg/ml for both) [1]. Notably, the aglycone demonstrates altered activity against the multidrug-resistant P388MDR subline (IC50 1 vs. 0.001 µg/ml) and the CV1 cell line (IC50 0.001 vs. 0.0002 µg/ml) [1]. This differential profile demonstrates that deglycosylation does not uniformly attenuate activity but rather reshapes the cytotoxicity spectrum.

Cytotoxicity Antitumor Macrolide

Selective Cytotoxicity of IB-96212 Aglycone: Murine Myeloma NS-1 vs. Non-Malignant Fibroblasts

IB-96212 aglycone demonstrates a significant selectivity window in cytotoxicity assays. It inhibits the growth of NS-1 murine myeloma cells with an IC50 of 8.4 µg/ml, while exhibiting negligible cytotoxicity against neonatal foreskin fibroblasts (IC50 > 100 µg/ml) . This represents a greater than 11.9-fold selectivity index for the malignant cell line over the non-malignant control. While the precise mechanism underlying this selectivity remains to be fully elucidated, the data suggest that the aglycone may preferentially target certain transformed phenotypes.

Selectivity Therapeutic Index Myeloma

Structural Uniqueness: First-in-Class Spiroketal Macrolide Scaffold vs. Oligomycins

IB-96212 aglycone is the core of the first reported spiroketal macrolide natural product [1]. Its 26-membered macrolide ring incorporates a spiroketal lactone functionality, a structural motif that distinguishes it from the well-known oligomycin class of macrolides (e.g., oligomycins A, B, C) which lack this spiroketal arrangement [1]. This structural novelty is not merely cosmetic; it positions IB-96212 aglycone as a unique scaffold for exploring novel chemical space and structure-activity relationships. The compound's conformation and potential target interactions are expected to differ significantly from those of oligomycins, which are classic F0F1-ATPase inhibitors [2].

Structural Biology SAR Natural Product

Antimicrobial Activity Baseline: Parent Glycoside IB-96212 as Reference for Aglycone Comparison

While specific MIC data for IB-96212 aglycone against bacterial strains are not available in the primary literature, the parent glycoside IB-96212 provides a crucial baseline. IB-96212 demonstrates potent activity against Micrococcus luteus (MIC 0.4 µg/ml) and more modest activity against Bacillus subtilis and Staphylococcus aureus (MIC 100 µg/ml for both) [1]. The patent indicates that IB-96212B (aglycone) retains antimicrobial activity [2], though quantitative comparisons are lacking. This data set establishes a benchmark for evaluating the contribution of the sugar moiety to antibacterial potency and supports the aglycone's potential as a scaffold for antimicrobial SAR.

Antimicrobial MIC Gram-positive

Optimal Application Scenarios for IB-96212 Aglycone Based on Quantitative Evidence


Antitumor Drug Discovery: Cell Line Panel Screening with Defined Potency Spectrum

Investigators requiring a spiroketal macrolide with a well-characterized differential cytotoxicity profile should consider IB-96212 aglycone. As demonstrated in head-to-head comparisons, the aglycone exhibits near-equal potency to the parent glycoside against human lung (A-549), colon (HT-29), and melanoma (MEL-28) cell lines (IC50 1.00 µg/ml), but significantly reduced potency against P-388 murine leukemia (IC50 0.001 vs. 0.0001 µg/ml) [1]. This profile makes it a suitable tool for studies focused on solid tumor models where P-388 potency is not the primary selection criterion, and where the absence of the sugar moiety simplifies SAR interpretation.

Selectivity-Focused Cancer Research: Leveraging Differential Cytotoxicity Between Malignant and Normal Cells

IB-96212 aglycone's selective cytotoxicity against NS-1 murine myeloma cells (IC50 8.4 µg/ml) over non-malignant fibroblasts (IC50 >100 µg/ml) positions it as a valuable probe for investigating mechanisms of cancer-selective toxicity . Researchers exploring therapeutic windows and reduced off-target effects can utilize this compound as a starting point for target identification studies or as a benchmark in selectivity assays.

Structure-Activity Relationship (SAR) Studies on Novel Macrolide Scaffolds

As the first reported spiroketal macrolide natural product [2], IB-96212 aglycone provides a unique chemical template for SAR exploration. Medicinal chemists and natural product chemists seeking to diversify their compound libraries beyond classical oligomycin structures can use the aglycone as a core scaffold for semi-synthetic derivatization. Its distinct spiroketal architecture offers unexplored vectors for chemical modification.

Antimicrobial Research: Baseline-Referenced Screening for Antibacterial Activity

Given the established MIC values for the parent glycoside against Gram-positive bacteria (M. luteus MIC 0.4 µg/ml; B. subtilis and S. aureus MIC 100 µg/ml) [3], IB-96212 aglycone is an essential reference compound for dissecting the contribution of the L-rhodinose sugar to antibacterial activity. Researchers can directly compare the aglycone's antimicrobial profile against this baseline to identify structural determinants of potency and spectrum.

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